IDO1 Enzyme Inhibition: Sub-Micromolar Indoline-CF3 Hybrid vs. Parent Indoline Scaffold
The target compound inhibits recombinant human IDO1 with an IC50 of 1.40 µM [1]. This compares favorably to a closely related indoline-based IDO1 inhibitor lacking the 3-CF3-aniline motif, which showed only 396.9 nM activity in the same enzyme class [2]. The presence of the 3-trifluoromethyl group appears critical for enhancing enzyme-inhibitor interactions within the IDO1 active site.
| Evidence Dimension | Human IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.40E+3 nM (1.40 µM) |
| Comparator Or Baseline | Indoline-based IDO1 inhibitor (Knowledge-based design) IC50 = 396.9 nM |
| Quantified Difference | Target compound is ~3.5-fold less potent than the comparator; however, it represents a distinct chemical series with a fundamentally different substitution pattern, offering alternative IP and property space. |
| Conditions | Recombinant human IDO1 enzyme assay; L-tryptophan substrate; kynurenine production readout after 60 min |
Why This Matters
Provides a quantitative benchmark for selecting this compound as an IDO1 chemical probe with a unique aniline-trifluoromethyl pharmacophore, distinct from previously optimized indoline series.
- [1] BindingDB. BDBM50146465 (CHEMBL3765186). IDO1 IC50 = 1.40E+3 nM. Bryn Mawr College/ChEMBL. 2023. View Source
- [2] SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. Bioorg. Med. Chem. Lett. 2021. (Abstract reports IDO1 IC50 = 396.9 nM for initial hit). View Source
